(5-Fluoroquinolin-8-yl)methanol
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Overview
Description
“(5-Fluoroquinolin-8-yl)methanol” is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a CAS Number of 1153758-16-7 and a molecular weight of 177.18 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8FNO . The InChI code is 1S/C10H8FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 177.18 .
Scientific Research Applications
Antibacterial Properties and Molecular Structure Analysis :
- A methanol hemisolvate of ciprofloxacin, a derivative of fluoroquinolone like (5-Fluoroquinolin-8-yl)methanol, demonstrates antibacterial properties. This molecule exists as a zwitterion in the solid state, with the methanol molecule being disordered across a twofold rotation axis (Li, Hu, Gao, Zhang, & Henry, 2006).
Fluorescent Chemosensors for Metal Ions :
- Quinoline derivatives have been used to create fluoroionophores for selective recognition of sodium and strontium ions among alkali and alkaline earth metal ions. These ligands exhibit peculiar conformational and coordination features in their metal ion complexes (Casnati et al., 2003).
- Novel chemosensors for Pd2+ ions detection have been developed using functionalized tetrahydroquinoline derivatives, showing high selectivity and low detection limits (Shally et al., 2020).
Stability and Fluorescence in Aqueous Media :
- 6-Methoxy-4-quinolone, an oxidation product related to this compound, shows strong fluorescence in a wide pH range and high stability against light and heat, making it a valuable fluorescent labeling reagent (Hirano et al., 2004).
Photophysical Studies and Molecular Dynamics :
- The role of hydrogen bonding in the preferential solvation of aminoquinoline in binary solvent mixtures has been examined, delineating the impacts of solvent polarity and solute-solvent hydrogen bonding (Das, Singha, Singh, & Datta, 2021).
Luminescence and Energy Transfer Studies :
- Polymer ligands containing a quinolinone fluorophore exhibit increased emission intensity in the presence of certain metal ions, demonstrating potential in luminescence-based applications (Výprachtický, Cimrová, Kukla, & Pavlačková, 2006).
Use in Drug Nanoparticle Formation :
- Supercritical antisolvent processes have been used to produce 5-fluorouracil nanoparticles for pulmonary delivery, demonstrating the compound's role in enhancing drug delivery systems (Kalantarian et al., 2010).
Safety and Hazards
The safety information for “(5-Fluoroquinolin-8-yl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(5-fluoroquinolin-8-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFGFUSNCUMLLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656180 |
Source
|
Record name | (5-Fluoroquinolin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1153758-16-7 |
Source
|
Record name | (5-Fluoroquinolin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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